molecular formula C16H16FNO3 B4762742 N-(3,4-dimethoxybenzyl)-3-fluorobenzamide

N-(3,4-dimethoxybenzyl)-3-fluorobenzamide

Cat. No. B4762742
M. Wt: 289.30 g/mol
InChI Key: VBFBNQRPUJZIQN-UHFFFAOYSA-N
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Description

“N-(3,4-dimethoxybenzyl)-3-fluorobenzamide” is a compound that contains a benzamide group, which is a carboxamide derived from benzoic acid, and a 3,4-dimethoxybenzyl group, which is a benzyl group substituted with two methoxy groups at the 3 and 4 positions .


Synthesis Analysis

While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through the reaction of the appropriate amine (3,4-dimethoxybenzylamine) with 3-fluorobenzoic acid in the presence of a coupling agent .


Molecular Structure Analysis

The molecular structure of this compound would include a benzamide moiety, a fluorine atom on the benzene ring, and a 3,4-dimethoxybenzyl group .


Chemical Reactions Analysis

The compound contains several functional groups that could undergo various chemical reactions. For example, the amide group could participate in hydrolysis or condensation reactions. The aromatic rings could undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the fluorine atom could influence its reactivity and the electron distribution within the molecule .

Scientific Research Applications

Self-Assembled Monolayers (SAMs)

The 3,4-dimethoxybenzyl group serves as a protective group for the thiol moiety in SAMs. These monolayers are frequently used in various applications. The protective group enhances the solubility and stability of the precursor, but it becomes cleaved off during monolayer formation, especially at elevated temperatures (60 °C) and in the presence of protons (trifluoroacetic acid). SAMs formed using this protective group exhibit the same structure and quality as those obtained from the respective unprotected thiols .

Antibiotic Structure–Activity Relationships

N-(3,4-dimethoxybenzyl)-N-ethyl-N-methylethanaminium iodide is an intermediate compound synthesized from this benzamide. It plays a role in the synthesis of antibiotics and contributes to understanding structure–activity relationships in antimicrobial agents .

Biological and Medicinal Applications

The compound’s aromatic structure and functional groups make it relevant in drug discovery and development. While specific applications may vary, it has been investigated for its potential in treating cancer, hypercholesterolemia, and other medical conditions. Further studies are needed to explore its full therapeutic potential .

Antioxidant Properties

The presence of methoxy groups in the benzamide structure suggests potential antioxidant activity. Researchers may explore its ability to scavenge free radicals and protect cells from oxidative damage .

Anti-Inflammatory and Analgesic Effects

Given its structural features, N-(3,4-dimethoxybenzyl)-3-fluorobenzamide could be evaluated for anti-inflammatory and analgesic properties. These applications are crucial in managing pain and inflammation-related disorders .

Anti-Microbial and Anti-Fungal Properties

The benzamide’s fluorine substitution and aromatic character may contribute to its antimicrobial and antifungal effects. Researchers could investigate its efficacy against various pathogens and fungal strains .

Potential Sorafenib Analog

Sorafenib, a kinase inhibitor used in cancer therapy, contains a similar fluorobenzamide moiety. Researchers might explore the compound as a potential sorafenib analog or evaluate its kinase inhibition activity .

Surface Chemistry and Material Science

Beyond biological applications, the protective group’s stability under specific conditions (e.g., Pd-catalyzed C-C bond formation) makes it useful in surface chemistry and material science. Researchers can leverage this stability for functionalizing surfaces and designing novel materials .

Mechanism of Action

The mechanism of action of this compound is not known as it likely depends on the specific biological or chemical context in which it is used .

Safety and Hazards

As with any chemical compound, handling “N-(3,4-dimethoxybenzyl)-3-fluorobenzamide” would require appropriate safety measures. It’s important to refer to the compound’s Material Safety Data Sheet (MSDS) for specific safety and hazard information .

Future Directions

The potential applications and future directions for this compound are not clear without additional context. It could potentially be used in the development of new materials or pharmaceuticals, depending on its physical and chemical properties .

properties

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-3-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FNO3/c1-20-14-7-6-11(8-15(14)21-2)10-18-16(19)12-4-3-5-13(17)9-12/h3-9H,10H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBFBNQRPUJZIQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)C2=CC(=CC=C2)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dimethoxybenzyl)-3-fluorobenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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